2,4,6-Triphenylaniline

Catalog No.
S573931
CAS No.
6864-20-6
M.F
C24H19N
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Triphenylaniline

CAS Number

6864-20-6

Product Name

2,4,6-Triphenylaniline

IUPAC Name

2,4,6-triphenylaniline

Molecular Formula

C24H19N

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C24H19N/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,25H2

InChI Key

AGWKGKUGJDMKMT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4

Synonyms

2,4,6-triphenylaniline

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4

Organic Synthesis:

TPA serves as a valuable building block in organic synthesis due to its readily available triphenylamine (Ph3N) core. This core structure allows for further functionalization, enabling the creation of diverse new molecules with desired properties. For instance, TPA can be used to synthesize conjugated polymers with potential applications in organic electronics and optoelectronic devices.

Material Science:

TPA's unique properties, including its aromatic structure and electron-donating character, make it a promising candidate for various material science applications. Research suggests its potential use in developing organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials with applications in frequency conversion and optical switching, and hole-transport materials crucial for efficient organic solar cells [].

2,4,6-Triphenylaniline is an organic compound with the chemical formula C24H19NC_{24}H_{19}N. It consists of three phenyl groups attached to an aniline structure, making it a triphenyl derivative of aniline. This compound is characterized by its significant steric hindrance due to the bulky phenyl groups, which influences its chemical reactivity and physical properties. 2,4,6-Triphenylaniline is commonly used in various chemical applications, including as a dye precursor and in the synthesis of other organic compounds .

TPA's primary function lies in its ability to transport holes (positively charged vacancies in the electron valence band) in organic electronic devices like OLEDs []. The lone pair electrons on the nitrogen atom of the amine group can readily accept electrons, facilitating hole movement.

  • Limited data: Specific data on TPA's toxicity is limited. However, as an aromatic amine, it's advisable to handle it with caution due to potential skin irritation and eye damage [].
  • Precautions: Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, safety glasses, and working in a well-ventilated fume hood [].

2,4,6-Triphenylaniline exhibits notable electrochemical behavior. In particular, it undergoes reversible oxidation in acetonitrile, leading to the formation of azo derivatives such as 2,4,6-triphenylbenzene when reacted with pyridine . The compound can also participate in nucleophilic substitution reactions due to the presence of the amine group. Its reactivity is influenced by the electron-donating nature of the phenyl groups, which stabilize certain intermediates during these reactions .

Several methods exist for synthesizing 2,4,6-triphenylaniline:

  • Suzuki Coupling Reaction: This method involves coupling 2,4,6-tribromoaniline with phenylboronic acid in the presence of a palladium catalyst .
  • Reduction Reactions: The compound can also be synthesized through the reduction of corresponding nitro compounds or imines under specific conditions.
  • Direct Amination: Nucleophilic substitution reactions can be employed where phenyl groups are introduced onto an aniline backbone through amination reactions.

These methods allow for the production of 2,4,6-triphenylaniline with varying degrees of purity and yield depending on reaction conditions.

2,4,6-Triphenylaniline finds applications in several domains:

  • Dyes and Pigments: It serves as a precursor for various dyes due to its vibrant color properties.
  • Organic Electronics: The compound is utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic properties.
  • Chemical Intermediates: It acts as a building block for synthesizing more complex organic molecules in chemical research and development.

Interaction studies involving 2,4,6-triphenylaniline primarily focus on its electrochemical properties and reactivity with other compounds. For instance, investigations into its behavior in various solvents have shown that it can form stable complexes with certain metal ions and other organic molecules. These interactions can lead to changes in its physical properties and reactivity profiles .

Several compounds share structural similarities with 2,4,6-triphenylaniline. Here are a few notable examples:

Compound NameStructure TypeUnique Features
2,4-DiphenylamineDiphenyl derivativeLess steric hindrance; different reactivity
TriphenylamineTriphenyl derivativeLacks amino substituent; used in photoconductors
2-AminobiphenylAminobiphenyl derivativeExhibits different biological activity

Uniqueness of 2,4-Triphenylaniline

The uniqueness of 2,4,6-triphenylaniline lies in its combination of three bulky phenyl groups attached to a nitrogen atom. This configuration imparts distinct steric effects that influence its chemical behavior compared to similar compounds. Its applications in electronic materials and as a dye precursor further highlight its significance in both industrial and research settings.

XLogP3

6.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4,6-Triphenylaniline

Dates

Modify: 2023-08-15
Ranganathan, Nathiya; Mahalingam, Gayathri; Secondary metabolite as therapeutic agent from endophytic fungi Alternaria longipes strain VITN14G of mangrove plant Avicennia officinalis., Journal of Cellular Biochemistry, 1203, 4021-4031. DOI:10.1002/jcb.27686 PMID:30321457

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